Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Introduction to Cetrorelix in Controlled Ovarian Stimulation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cetrorelix Acetate

CAS No.: 145672-81-7

Cat. No.: S523236

Cetrorelix acetate, marketed under the brand name Cetrotide, is a synthetic gonadotropin-releasing
hormone (GnRH) antagonist used in controlled ovarian stimulation (COS) for in vitro fertilization (IVF)
and intracytoplasmic sperm injection (ICSI). Its primary therapeutic function is to prevent premature
luteinizing hormone (LH) surges, which can lead to premature ovulation and cycle cancellation [1] [2]. By
competitively blocking pituitary GnRH receptors, cetrorelix causes a rapid, dose-dependent suppression of
gonadotropin secretion without the initial "flare-up" effect associated with GnRH agonists. This action
provides immediate inhibition of the LH surge, allowing for a shorter and more patient-friendly treatment
protocol [1] [3]. The introduction of GnRH antagonists like cetrorelix represents a significant advancement
in reproductive medicine, offering comparable pregnancy rates to agonist protocols while reducing treatment

duration, medication burden, and the risk of ovarian hyperstimulation syndrome (OHSS) [1] [3] [4].

Mechanism of Action: Signaling Pathways

Cetrorelix functions through direct competitive antagonism of the GnRH receptor. Under normal
physiological conditions, GnRH, secreted by the hypothalamus in a pulsatile manner, binds to its receptor on
anterior pituitary gonadotrophs. This binding activates a G-protein coupled signaling cascade, ultimately
leading to the synthesis and release of the gonadotropins, LH and FSH, which are essential for follicular

development and ovulation [3].

Cetrorelix, as a GnRH antagonist, binds reversibly to these same receptors without activating the
intracellular signaling pathway. This blockade prevents the endogenous GnRH from exerting its effect,
leading to a rapid suppression of LH secretion within hours [5] [3]. The suppression of LH is critical during

COS because it prevents a premature mid-cycle LH surge, which would cause untimely ovulation and the
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release of oocytes before they can be retrieved [1]. This mechanism allows fertility specialists to maintain
control over the final stages of follicular maturation and precisely time ovulation induction with human

chorionic gonadotropin (hCG) or a GnRH agonist [6].
The following diagram illustrates this competitive antagonism and its physiological consequences:

Figure 1: Mechanism of Action of Cetrorelix as a GnRH Receptor Antagonist. Cetrorelix competes with
endogenous GnRH for receptor binding sites in the pituitary, thereby preventing the signal transduction that
leads to LH and FSH secretion. This rapid suppression prevents a premature LH surge during ovarian

stimulation.

Quantitative Data Summary

Clinical studies have established the efficacy and safety of cetrorelix in IVF/ICSI cycles. The data below

summarize key outcomes from various studies and official descriptions.

Table 1: Summary of Clinical Efficacy and Safety Data for Cetrorelix Protocols

. . Source |
Single-Dose Protocol (3 Multiple-Dose Protocol
Parameter Study
mg) (0.25 mgl/day)
Reference
Premature LH Surge Below 2% Below 2% [1]
Incidence
Fertilization Rate (IVF) >60% Information Missing [1]
Fertilization Rate (ICSI) >70% Information Missing [1]
Clinical Pregnancy Rate  ~30% per transfer Information Missing [1]
Ovarian Reported lower than in long  Reported lower than in [1] [3]
Hyperstimulation GnRH agonist protocols long GnRH agonist
Syndrome (OHSS) Risk protocols
Common Side Effects Headache, nausea, local Headache, nausea, local [2] [5]
injection site reactions injection site reactions
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. . Source /
Single-Dose Protocol (3 Multiple-Dose Protocol
Parameter - (0.25 mglday) Study
g ) ey Reference
(redness, bruising, itching, (redness, bruising, itching,
swelling) swelling)
Treatment Duration Significantly shortened Shorter than long agonist [1] [3]
compared to long agonist protocol
protocol
Table 2: Summary of Key Study Findings on Cetrorelix Protocols
Study (Year) Design & Intervention Key Findings Conclusion

Olivennes et al.
(1999) [1]

A Pilot Study
(1995) [7]

Randomized
Trial (2008) [8]

Retrospective
Study (2021) [4]

Review of single (3 mg) and
multiple (0.25 mg/day) dose
protocols.

Single 3 mg dose on
stimulation day 8 (n=11).

Letrozole/gonadotropins
with/without 0.25 mg
cetrorelix (n=61).

Compared cessation vs.
continuation of 0.25 mg
cetrorelix on trigger day
(n=1271).

Fertilization rates >60%
(IVF) and >70% (ICSI).
Pregnancy rate ~30%. LH
surge <2%.

No premature LH surges. 4
clinical pregnancies (40%
per transfer).

Cetrorelix reduced
premature LH surge from
43.4% to 19.4%.

Improved embryological
outcomes (oocytes
retrieved, fertilization rates)
in patients <35 or with
sufficient ovarian reserve,
with no increase in
premature ovulation.

Protocols are safe
and effective.

Simple protocol
effectively prevents
LH surges.

Cetrorelix
suppresses, but
does not fully
eliminate, premature
LH surges in 1UI
cycles.

Optimizing
antagonist cessation
can improve
laboratory outcomes
for specific patient
populations.

© 2026 Smolecule. All rights reserved.

3/9

Tech Support


https://pubmed.ncbi.nlm.nih.gov/10573035/
https://www.cnyfertility.com/cetrotide-ivf/
https://pubmed.ncbi.nlm.nih.gov/10573035/
https://pubmed.ncbi.nlm.nih.gov/7593501/
https://www.academia.edu/84440434/Effectiveness_of_cetrorelix_for_the_prevention_of_premature_luteinizing_hormone_surge_during_controlled_ovarian_stimulation_using_letrozole_and_gonadotropins_a_randomized_trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551826/
https://www.smolecule.com/products/s523236?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Detailed Experimental Protocols

Multiple-Dose Fixed Protocol

The multiple-dose protocol is a widely used and standardized approach for preventing premature LH surges

[1]1[5] [9].

¢ Day 2/3 of Menstrual Cycle: Initiate ovarian stimulation with gonadotropins (FSH or hMG). The dose
is determined based on patient characteristics such as age, BMI, antral follicle count (AFC), and anti-
Mullerian hormone (AMH) level [5] [9].

e Stimulation Day 5 or 6: Begin daily subcutaneous administration of 0.25 mg cetrorelix [1] [5] [9].
The decision to start on the morning or evening of Day 5 or the morning of Day 6 is based on clinic-
specific protocols.

¢ Continued Administration: Continue the daily 0.25 mg cetrorelix injection throughout the stimulation
period.

¢ Monitoring: Monitor follicular growth via transvaginal ultrasound and track serum estradiol levels
every 1-3 days [6].

e Trigger and Discontinuation: Once at least 1-3 follicles reach a mean diameter of 17-18 mm,
administer the ovulatory trigger (hCG or GnRH agonist) [6] [4]. The final dose of cetrorelix is typically
administered on the day of, or the day before, the trigger. Oocyte retrieval is performed 35-36 hours
post-trigger [4].

Single-Dose Protocol

The single-dose protocol offers an alternative with fewer injections [1] [7].

o Day 2/3 of Menstrual Cycle: Initiate ovarian stimulation with gonadotropins as in the multiple-dose
protocol [1].

e Stimulation Day 7 or 8: Administer a single, subcutaneous dose of 3 mg of cetrorelix [1] [7]. The
timing may be adjusted based on follicular response.

¢ Monitoring and Trigger: Continue monitoring as in the multiple-dose protocol. If the ovulatory trigger
is not administered within 4 days of the 3 mg cetrorelix injection, a second 3 mg dose may be
required to maintain LH suppression, based on the clinical assessment [7].

¢ Oocyte Retrieval: Perform retrieval 35-36 hours after the trigger injection.

Protocol Optimization: Cessation on Trigger Day
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A recent area of research involves modifying the multiple-dose protocol to optimize outcomes [4].

¢ This protocol follows the multiple-dose regimen exactly, with daily 0.25 mg cetrorelix starting on
stimulation day 6.

e The key differentiator is that the cetrorelix injection is omitted on the day of the ovulatory trigger
[4].

e This approach is considered for patients, particularly those under 35 years of age or with sufficient
ovarian reserve (AMH >1.1 ng/ml), whose LH levels remain low (<10 IU/L) during stimulation [4].

¢ This modification has been associated with improved embryological outcomes, including a higher
number of oocytes retrieved and better fertilization rates, without increasing the risk of premature
ovulation [4].

The workflow for selecting and implementing these protocols is outlined below:
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Figure 2: Workflow for Cetrorelix Administration in Ovarian Stimulation Cycles. The flowchart outlines the

key decision points and steps for both the multiple-dose and single-dose cetrorelix protocols, from the

initiation of stimulation to oocyte retrieval.

Drug Administration and Handling
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Preparation and Reconstitution

Cetrorelix is supplied as a lyophilized powder in vials of 0.25 mg or 3 mg, accompanied by a pre-filled

syringe of solvent (sterile water for injection) [9].

e Aseptic Technique: Wash hands and prepare a clean work surface [2] [9].

¢ Access Vial: Remove the plastic flip-off cap from the cetrorelix vial and wipe the rubber stopper with
an alcohol swab [9].

e Assemble Syringe: Twist the larger-bore needle (e.g., 20-gauge, often marked with a yellow code)
onto the pre-filled solvent syringe [9].

¢ Inject Solvent: Push the needle through the vial's stopper and slowly inject all the solvent into the
vial [9].

¢ Reconstitute Powder: Leave the syringe in the vial. Gently swirl the vial until the solution is clear
and without particles. Avoid shaking to prevent foam formation [9].

e Draw Solution: Draw the entire reconstituted solution back into the syringe [9].

e Change Needle: Replace the preparation needle with a smaller-gauge injection needle (e.g., 27-
gauge, often marked with a grey code) for subcutaneous administration [9].

¢ Remove Air Bubbles: Invert the syringe and gently tap it. Push the plunger until any air is expelled
and a drop of liquid appears at the needle tip [9].

Injection Procedure

e Site: Administer subcutaneously into the lower abdomen, preferably within an area a few inches
below the navel. Rotate injection sites daily to minimize local skin reactions [2] [9].

e Technique: Clean the chosen site with an alcohol swab. Pinch up a fold of skin and insert the needle
at a 45- to 90-degree angle. Inject the solution slowly. After the injection, press lightly on the site with
a gauze pad; rubbing is not recommended [9].

e Disposal: Dispose of used needles, syringes, and vials in a sharps container as per local regulations

[2] [9].

Storage

e Unopened Vials: Store 0.25 mg vials in the refrigerator between 2°C and 8°C (36°F and 46°F). The 3
mg vials can be stored at room temperature, not exceeding 25°C (77°F) [2].
¢ Reconstituted Solution: Use immediately after preparation [9].
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Applications in Research and Drug Development

Beyond its established clinical use, cetrorelix protocols are a active area of scientific investigation.

e Protocol Optimization: Research continues to refine dosing strategies. Studies like the one by [4]
investigate whether ceasing the antagonist on the trigger day can improve embryological outcomes
by potentially reducing its suppressive effect on the final stages of oocyte maturation, a concept
known as "coasting."

o Patient Stratification: A key research focus is identifying which patient populations benefit most from
specific protocols. Evidence suggests that the optimized cessation protocol may be particularly
advantageous for young patients (<35 years) or those with sufficient ovarian reserve (AMH >1.1
ng/ml), whereas outcomes were similar for older or low-responder patients [4]. This highlights the
move towards personalized ovarian stimulation.

e Luteal Phase Support: The impact of GhnRH antagonists on the luteal phase endometrial
environment remains a topic of study. While antagonist protocols reduce the risk of severe OHSS,
some studies suggest they may negatively affect endometrial receptivity, necessitating robust
research into optimal luteal phase support protocols following cetrorelix use [4].

¢ Novel Formulations: While not covered in the provided results, the field of drug development is also
exploring longer-acting or more potent GnRH antagonists, building on the foundation established by
cetrorelix.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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